N-(4-Methylphenyl)-L-lysinamide
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Overview
Description
N-(4-Methylphenyl)-L-lysinamide is an organic compound that belongs to the class of amides It is derived from L-lysine, an essential amino acid, and 4-methylphenyl, a derivative of toluene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Protection of the amino group of L-lysine to prevent unwanted side reactions.
Step 2: Reaction of the protected L-lysine with 4-methylphenyl isocyanate to form the amide bond.
Step 3: Deprotection of the amino group to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-Methylphenyl)-L-lysine.
Substitution: Formation of substituted derivatives on the aromatic ring.
Scientific Research Applications
N-(4-Methylphenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-L-alaninamide: Similar structure but derived from L-alanine.
N-(4-Methylphenyl)-L-valinamide: Derived from L-valine, with different side chain properties.
N-(4-Methylphenyl)-L-phenylalaninamide: Contains a phenylalanine backbone, offering different biochemical interactions.
Uniqueness
N-(4-Methylphenyl)-L-lysinamide is unique due to its specific combination of the L-lysine backbone and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
918433-52-0 |
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Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C13H21N3O/c1-10-5-7-11(8-6-10)16-13(17)12(15)4-2-3-9-14/h5-8,12H,2-4,9,14-15H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
IMSWBPHPHCZSMC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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